(4-Benzhydryl-piperazin-1-yl)-acetic acid
Overview
Description
(4-Benzhydryl-piperazin-1-yl)-acetic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to an acetic acid moiety.
Mechanism of Action
Target of Action
Related compounds have shown inhibitory activity against 5-lipoxygenase , suggesting that this compound may also interact with similar targets.
Biochemical Pathways
Related compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may also affect neuronal signaling pathways.
Pharmacokinetics
The compound’s predicted properties such as melting point (22154° C), boiling point (~5339° C at 760 mmHg), and density (~11 g/cm^3) suggest that it may have good bioavailability .
Result of Action
Related compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydryl-piperazin-1-yl)-acetic acid typically involves the reaction of benzhydryl chloride with piperazine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Benzhydryl-piperazin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include benzhydryl ketones, benzhydryl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Benzhydryl-piperazin-1-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(4-Benzhydryl-piperazin-1-yl)-(4-chloro-benzylidene)-amine: This compound has a similar structure but includes a chloro group, which can alter its chemical and biological properties.
(4-Benzhydryl-piperazin-1-yl)-(4-diethylamino-benzylidene)-amine: This derivative includes a diethylamino group, which can affect its pharmacokinetics and pharmacodynamics.
(4-Benzhydryl-piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-methanone: This compound has a triazolopyrimidine moiety, which can confer different biological activities.
Uniqueness
(4-Benzhydryl-piperazin-1-yl)-acetic acid is unique due to its specific combination of a benzhydryl group and an acetic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(23)15-20-11-13-21(14-12-20)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSFFKKEWTLIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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